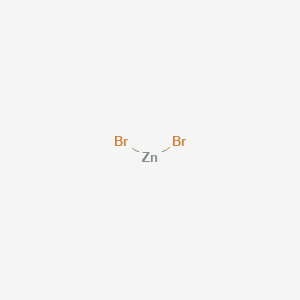

ZINC BROMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc bromide: is an inorganic compound with the chemical formula ZnBr₂ . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water and organic solvents. This compound is hygroscopic and forms a dihydrate, ZnBr₂·2H₂O. This compound is widely used in various industrial applications due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation:

- Zinc bromide can be synthesized by reacting elemental zinc with bromine. This exothermic reaction yields this compound: [ \text{Zn} + \text{Br}_2 \rightarrow \text{ZnBr}_2 ]

- Another method involves treating zinc oxide with hydrobromic acid to form this compound dihydrate: [ \text{ZnO} + 2\text{HBr} + \text{H}_2\text{O} \rightarrow \text{ZnBr}_2·2\text{H}_2\text{O} ]

- The anhydrous form can be obtained by dehydrating the dihydrate with hot carbon dioxide or by reacting zinc metal with bromine .

-

Industrial Production:

- Commercially, this compound is produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid. The resulting dihydrate is then dehydrated to produce the anhydrous form .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation and Reduction:

- Zinc bromide can undergo redox reactions, where zinc is oxidized, and bromine is reduced.

-

Substitution Reactions:

- This compound acts as a Lewis acid and can participate in various substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

- This compound is often used in the presence of organic solvents like ether, acetone, and tetrahydrofuran. It is also used with reagents such as hydrobromic acid and elemental bromine .

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Zinc bromide is used as a Lewis acid in organic synthesis, catalyzing various reactions such as the formation of carbon-carbon and carbon-heteroatom bonds .

Biology and Medicine:

- In biological research, this compound is used to study the effects of zinc ions on biological systems. It is also explored for its potential therapeutic applications .

Industry:

- This compound is widely used in the oil and gas industry as a dense brine for well completion and workover operations. Its high density helps in controlling high-pressure wells .

- It is also used in the production of zinc-bromine batteries, which are being researched for advanced energy storage solutions .

Wirkmechanismus

Molecular Targets and Pathways:

- Zinc bromide exerts its effects primarily through its role as a Lewis acid, facilitating various chemical reactions by accepting electron pairs.

- In biological systems, zinc ions from this compound can interact with proteins and enzymes, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Zinc chloride (ZnCl₂): Shares many properties with zinc bromide, such as high solubility in water and organic solvents.

Zinc iodide (ZnI₂): Similar in structure but has different solubility and reactivity characteristics due to the larger iodide ions.

Uniqueness:

- This compound’s high density and solubility make it particularly useful in applications requiring heavy brines, such as in the oil and gas industry. Its role as a Lewis acid also makes it valuable in organic synthesis .

Eigenschaften

Molekularformel |

Br2Zn |

|---|---|

Molekulargewicht |

225.2 g/mol |

IUPAC-Name |

dibromozinc |

InChI |

InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

VNDYJBBGRKZCSX-UHFFFAOYSA-L |

Kanonische SMILES |

[Zn](Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

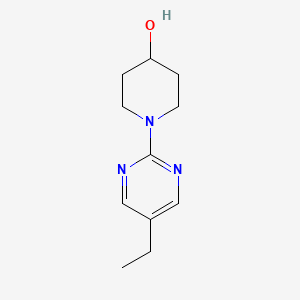

![Pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8815953.png)

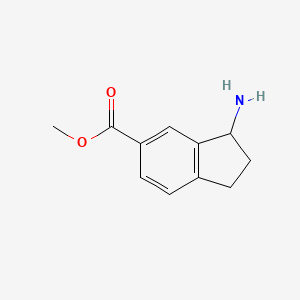

![(1H-Benzo[d]imidazol-5-yl)methanamine hydrochloride](/img/structure/B8816043.png)